molecular formula C20H18N4O3S B2561406 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 396720-55-1

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2561406
CAS No.: 396720-55-1
M. Wt: 394.45
InChI Key: PXZCEMULGZROHN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a synthetic organic compound featuring a complex molecular structure that incorporates a dihydrothieno[3,4-c]pyrazole core, a 2,4-dimethylphenyl substituent, and a 2-nitrobenzamide group. This specific architecture places it within a family of small molecules that are of significant interest in chemical biology and medicinal chemistry research. Compounds with this scaffold are frequently investigated for their potential to modulate protein-protein interactions, particularly those involving the basic helix-loop-helix (bHLH) family of transcription factors . Research into closely related analogs, such as those with variations at the benzamide substituent, suggests this chemical class may function as Inhibitors of Differentiation (Id) proteins . Id proteins are natural antagonists of bHLH transcription factors, which are master regulators of cellular processes including cell proliferation, differentiation, and lineage determination. By potentially inhibiting Id proteins, this compound could be used as a chemical probe in research models to study and promote cellular differentiation in various pathways. Its applications are broad and may provide insights into disease areas such as oncology, where uncontrolled proliferation is a hallmark, as well as in developmental biology and tissue regeneration . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-7-8-17(13(2)9-12)23-19(15-10-28-11-16(15)22-23)21-20(25)14-5-3-4-6-18(14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZCEMULGZROHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Phenyl Substituent(s) Amide Substituent Key Properties/Implications Reference
This compound (Target) 2,4-Dimethylphenyl 2-Nitrobenzamide High electron-withdrawing effect; potential steric hindrance from methyl groups
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 2,3-Dimethylphenyl Furan-2-carboxamide Reduced electron withdrawal; furan enhances π-conjugation and solubility
N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide 2-Methylphenyl 3-(Trifluoromethyl)benzamide CF3 group increases lipophilicity and metabolic stability
N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide 4-Nitrophenyl 3-(Trifluoromethyl)benzamide Synergistic electron withdrawal (NO2 + CF3); potential for high reactivity

Key Observations:

In contrast, the 4-nitrophenyl substituent in the analog (Table 1, Row 4) introduces stronger electron withdrawal, which could enhance charge-transfer properties in materials science applications . The 2,3-dimethylphenyl analog (Table 1, Row 2) may exhibit reduced steric hindrance compared to the 2,4-isomer, favoring different conformational preferences .

Amide Substituents :

  • The 2-nitrobenzamide group in the target compound is more electron-deficient than furan-2-carboxamide (Table 1, Row 2), which could modulate redox properties or hydrogen-bonding interactions.
  • 3-(Trifluoromethyl)benzamide derivatives (Table 1, Rows 3–4) combine moderate electron withdrawal with enhanced hydrophobicity, a feature often exploited to improve pharmacokinetic profiles in drug design .

Electronic and Steric Effects: The combination of 2-nitrobenzamide and 2,4-dimethylphenyl in the target compound likely results in a balance between electron withdrawal (from NO2) and steric protection (from methyl groups), which may stabilize the molecule against degradation or unintended reactivity .

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